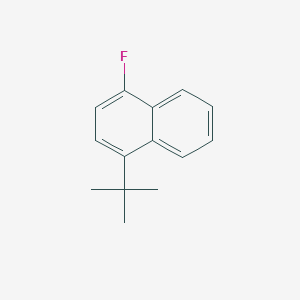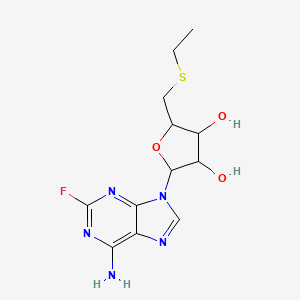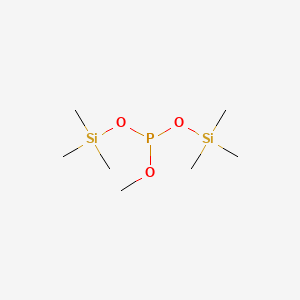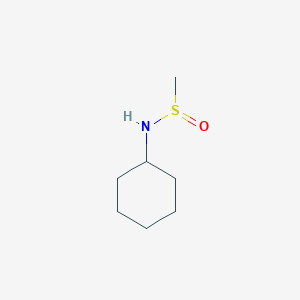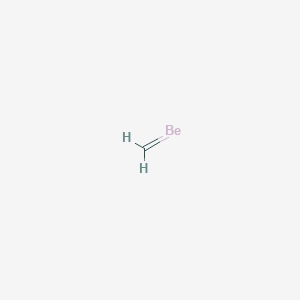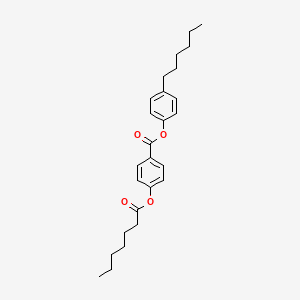![molecular formula C17H17NO3 B14643486 Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a chiral center bearing a methyl and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrogenation: Benzyl alcohol and the corresponding amine
Hydrolysis: Benzyl alcohol and the corresponding amine
Substitution: Depending on the nucleophile, various substituted carbamates
Scientific Research Applications
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is unique due to its chiral center and the presence of both a benzyl and a phenyl group. This structural complexity allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry. In contrast, simpler carbamates like methyl and ethyl carbamate lack this level of specificity and are used in more general applications.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20) |
InChI Key |
IBQLNUCDRMSSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
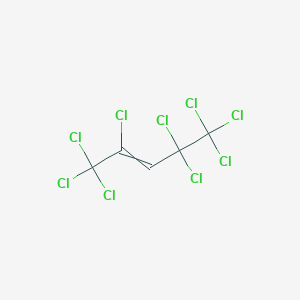

![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)


